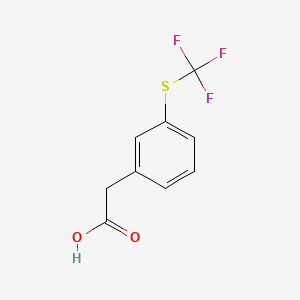

3-(Trifluoromethylthio)phenylacetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(trifluoromethylsulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTITWGTGMPLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380702 | |

| Record name | 3-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239080-04-7 | |

| Record name | 3-[(Trifluoromethyl)thio]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239080-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Fluorine in Molecular Engineering

The deliberate introduction of fluorine into organic molecules is a widely employed strategy to enhance a compound's physicochemical and pharmacokinetic properties. wikipedia.org Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity, metabolic stability, and bioavailability. nih.govnih.gov

The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life in the body. drugbank.com This is due to the high energy of the C-F bond, which is more resistant to enzymatic cleavage compared to a C-H bond. wikipedia.orgdrugbank.com Furthermore, fluorination can significantly alter a molecule's lipophilicity, which in turn affects its ability to permeate biological membranes. drugbank.com The powerful electron-withdrawing nature of fluorine can also influence the acidity (pKa) of nearby functional groups, which can be critical for optimizing a drug's interaction with its biological target. acs.org These modifications are crucial in transforming a promising compound into a viable therapeutic agent. nih.gov

Advanced Synthetic Methodologies for 3 Trifluoromethylthio Phenylacetic Acid and Analogs

Historical Context of Trifluoromethylthiolation Chemistry

The journey of incorporating trifluoromethylthio groups into organic scaffolds has been one of continuous innovation, driven by the quest for more efficient, stable, and safer reagents. Early investigations into the biological activity of organofluorine compounds date back to the work of F. Lehmann in 1927. nih.gov However, the specific field of trifluoromethylthiolation chemistry evolved more gradually.

Initial methods for introducing the SCF3 moiety were often indirect and relied on harsh reaction conditions. researchgate.net One of the earliest approaches involved the use of the highly toxic and gaseous trifluoromethylsulfenyl chloride (CF3SCl). researchgate.net While effective to some extent, its hazardous nature severely limited its widespread application in synthesis. researchgate.net This challenge spurred the development of more user-friendly and shelf-stable reagents capable of delivering the SCF3 group cleanly and efficiently.

A significant breakthrough came with the development of electrophilic trifluoromethylthiolating reagents. Early examples of such reagents were developed by pioneers in fluorine chemistry, including Yagupolskii and Umemoto, who introduced sulfonium (B1226848) salts for trifluoromethylation. snnu.edu.cn These foundational discoveries paved the way for the design of a diverse toolbox of reagents for trifluoromethylthiolation, broadly categorized into electrophilic and nucleophilic approaches. The ongoing development in this field continues to provide chemists with more powerful and selective tools for the synthesis of complex molecules containing the valuable SCF3 functional group.

Direct Trifluoromethylthiolation Strategies

Direct trifluoromethylthiolation has emerged as the most powerful and versatile approach for synthesizing SCF3-containing compounds, avoiding the often-circuitous routes of indirect methods. These strategies are broadly classified into electrophilic and nucleophilic approaches, each with its own set of reagents and reaction conditions tailored for specific substrates.

Electrophilic Trifluoromethylthiolation Approaches

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic "SCF3+" equivalent. This has become a widely adopted strategy due to the availability of a range of stable and reactive reagents.

Among the most successful and widely used electrophilic trifluoromethylthiolating agents are those based on an N-S bond. These reagents are typically stable, crystalline solids that are easy to handle. N-(Trifluoromethylthio)phthalimide has proven to be a versatile reagent for the trifluoromethylthiolation of a variety of nucleophiles, including β-ketoesters, oxindoles, boronic acids, and alkynes. researchgate.netacs.org Its reactivity can be tuned through the use of catalysts, enabling a broad scope of applications. researchgate.net

Similarly, N-(trifluoromethylthio)saccharin is another powerful, shelf-stable electrophilic reagent. snnu.edu.cn It can be readily synthesized and has demonstrated high reactivity towards a diverse range of nucleophiles such as alcohols, amines, thiols, and electron-rich aromatic systems under mild conditions. snnu.edu.cntcichemicals.comnih.gov The enhanced electrophilicity of N-(trifluoromethylthio)saccharin makes it particularly effective for the functionalization of less reactive substrates. snnu.edu.cn

A more recent development in this class of reagents is N-trifluoromethylthio-dibenzenesulfonimide, which exhibits even greater electrophilicity. nih.govresearchgate.netnih.gov This heightened reactivity allows for the trifluoromethylthiolation of a wide array of electron-rich arenes and heteroarenes, often without the need for a catalyst. nih.govresearchgate.netnih.gov

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylanisole | 2-Methyl-4-(trifluoromethylthio)anisole | FeCl3 (2.5 mol%), Diphenyl selenide (B1212193) (2.5 mol%), CH2Cl2, rt, 2 h | Not specified | bohrium.com |

| Aniline | N-(Trifluoromethylthio)aniline | FeCl3 (2.5 mol%), Diphenyl selenide (2.5 mol%), CH2Cl2, rt, 0.75 h | 80 | bohrium.com |

| Indole | 3-(Trifluoromethylthio)indole | FeCl3 (2.5 mol%), Diphenyl selenide (2.5 mol%), CH2Cl2, rt, 2 h | 96 | bohrium.com |

| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | FeCl3 (2.5 mol%), Diphenyl selenide (2.5 mol%), CH2Cl2, rt, 22 h | 70 | bohrium.com |

While many trifluoromethylthiolation reactions employ metal catalysts, metal-free, acid-promoted methods offer a valuable alternative, particularly for substrates that are sensitive to transition metals. Both Brønsted and Lewis acids have been utilized to promote the electrophilic trifluoromethylthiolation of various substrates. For instance, the trifluoromethylthiolation of electron-rich arenes and heteroarenes using N-(trifluoromethylthio)saccharin can be effectively catalyzed by Lewis acids such as iron(III) chloride. nih.govnih.govacs.org This approach likely proceeds through a Friedel-Crafts-type mechanism where the Lewis acid activates the N-S reagent, enhancing its electrophilicity. snnu.edu.cn

In some cases, a combination of a Lewis acid and a Lewis base can act synergistically to facilitate the reaction under mild conditions. nih.govnih.govacs.org Brønsted acids have also been shown to promote the trifluoromethylthiolation of indoles, although in some systems, Lewis acid catalysis has been found to be superior. snnu.edu.cn Furthermore, metal-free protocols have been developed using reagents like trifluoromethanesulfonyl chloride in the presence of a phosphine (B1218219) reducing agent, offering a straightforward process for the functionalization of indoles and other azaarenes. researchgate.netnih.gov

| Arene Substrate | Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indoles | N-(Trifluoromethylthio)saccharin | FeCl3 (5 mol%) | DCE | 50 °C | High | snnu.edu.cn |

| 2,5-Dimethylanisole | N-(Trifluoromethylthio)saccharin | FeCl3 (10 mol%)/AgSbF6 (30 mol%) | DCE | 100 °C | Good | snnu.edu.cn |

| Anisoles, Phenols | N-(Trifluoromethylthio)saccharin | FeCl3 and Diphenyl selenide | Not specified | rt–40 °C | Good to Excellent | nih.govacs.org |

| Tyrosine, Estradiol | N-(Trifluoromethylthio)saccharin | FeCl3 and Diphenyl selenide | Not specified | Mild | Good | nih.govacs.org |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, and their application has been extended to trifluoromethylthiolation. Shibata and co-workers developed a novel electrophilic-type trifluoromethylthiolating reagent, a trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide. tcichemicals.com A key feature of this methodology is the in situ reduction of the trifluoromethanesulfonyl group to the trifluoromethylthio group, which is then transferred to the nucleophile. acs.org This process is typically mediated by a copper(I) salt. acs.org

This strategy has been successfully applied to the trifluoromethylthiolation of a range of nucleophiles, including enamines, indoles, and β-keto esters. tcichemicals.comacs.org The hypervalent iodine reagent acts as a precursor to the active trifluoromethylthiolating species, offering a unique and effective route to SCF3-containing compounds. tcichemicals.comacs.org More recently, a hypervalent trifluoromethylthio-iodine(III) reagent has been designed and synthesized, which has been shown to be a versatile electrophilic reagent for the transfer of the SCF3 group to various nucleophiles. nih.govacs.orgresearchgate.netacs.org

| Nucleophile | Product Type | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Enamines | α-Trifluoromethylthiolated carbonyls | CuCl | In situ reduction of SO2CF3 to SCF3 | acs.org |

| Indoles | 3-Trifluoromethylthiolated indoles | CuCl | In situ reduction of SO2CF3 to SCF3 | acs.org |

| β-Keto esters | α-Trifluoromethylthiolated β-keto esters | CuCl | In situ reduction of SO2CF3 to SCF3 | acs.org |

| Allylsilanes | Allylic trifluoromethyl sulfides | CuF2 | Electrophilic trifluoromethylthiolation | acs.org |

| Silyl enol ethers | α-Trifluoromethylthiolated ketones | CuF2 | Electrophilic trifluoromethylthiolation | acs.org |

Nucleophilic Trifluoromethylthiolation Approaches

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic substrate with a reagent that serves as a source of the trifluoromethanethiolate anion (SCF3-). This approach is complementary to electrophilic methods and is particularly useful for the functionalization of electrophilic partners such as alkyl halides and α-bromoamides. acs.org

Common sources of the nucleophilic SCF3 anion include metal trifluoromethylthiolates, with copper(I) trifluoromethanethiolate (CuSCF3) and silver trifluoromethanethiolate (AgSCF3) being the most widely used. tcichemicals.comacs.org These reagents are effective for the trifluoromethylthiolation of a variety of substrates, including sterically hindered α-bromoamides, to form C(sp3)-SCF3 bonds under mild conditions. acs.org The choice of the metal counterion can influence the reactivity and substrate scope.

Another approach to generate a nucleophilic trifluoromethylthiolating species involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in combination with a sulfur source, such as elemental sulfur. nih.gov This method has been successfully applied to the oxidative trifluoromethylthiolation of aryl boronic acids and terminal alkynes. nih.gov The development of new reagents and protocols for nucleophilic trifluoromethylthiolation continues to expand the toolkit available for the synthesis of SCF3-containing molecules. researchgate.net

Indirect Trifluoromethylthiolation Strategies

Indirect methods involve the transformation of a pre-installed functional group into the desired trifluoromethylthio moiety. These strategies often involve multiple steps but can be advantageous when direct methods are not feasible.

A classical approach to forming fluorinated compounds is through halogen exchange (halex) reactions. cas.cn In the context of SCF₃ group synthesis, this typically involves the fluorination of a trichloromethylthio (SCCl₃) precursor. The ArSCCl₃ intermediate can be treated with a fluoride (B91410) source, such as antimony trifluoride (SbF₃), to yield the final ArSCF₃ product. acs.org This method, while historically significant, often requires harsh conditions and the handling of hazardous reagents. More modern halogen exchange methods have been developed for aliphatic fluorides using organic halides as the halogen source, but their application to SCF₃ synthesis is less common. organic-chemistry.org

This widely used indirect strategy involves introducing a CF₃ group onto a sulfur-containing precursor, such as a thiol, disulfide, or thiocyanate, that is already attached to the phenylacetic acid scaffold. cas.cnrsc.org This approach leverages the well-developed chemistry of trifluoromethylation.

The reaction can proceed via radical pathways. For example, thiophenols can be S-trifluoromethylated using a CF₃ radical precursor. chemistryviews.org Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and environmentally friendly source of CF₃ radicals when activated. chemistryviews.orgmst.edu Activation can be achieved under visible-light photoredox catalysis, often using an organic photosensitizer, to generate the CF₃• radical, which then couples with a thiyl radical formed from the parent thiol. chemistryviews.orgmst.edu

Table 2: Reagents for Trifluoromethylation of Thiol Precursors

| CF₃ Source | Activation Method | Sulfur Precursor | Reaction Type | Reference |

|---|---|---|---|---|

| CF₃SO₂Na (Langlois Reagent) | Visible Light / Photoredox Catalyst | Thiol (R-SH) | Radical | mst.edu |

| CF₃SO₂Cl | Visible Light / Organophotocatalyst | Thiol (R-SH) | Radical | chemistryviews.org |

| CF₃SO₂Na / I₂O₅ | Metal-Free Oxidation | Thiol (R-SH) | Radical | rsc.org |

| Trifluoromethyl Phenyl Sulfone | Visible Light (EDA Complex) | Thiophenol (Ar-SH) | Radical | researchgate.net |

Synthetic Routes to Phenylacetic Acid Scaffolds and Derivatization

The phenylacetic acid (PAA) moiety is a common scaffold in organic chemistry. wikipedia.org Its synthesis can be achieved through various classical and modern methods. A prevalent industrial method is the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org This reaction can be performed under either acidic or basic conditions, with acid hydrolysis often being smoother. orgsyn.org For example, heating benzyl cyanide with a mixture of sulfuric acid and water yields phenylacetic acid. orgsyn.org

Another common route is the carbonation of a benzyl Grignard reagent, formed from benzyl chloride and magnesium, by reacting it with solid carbon dioxide (dry ice). mdma.ch Other methods include the Willgerodt-Kindler reaction of acetophenones, the reduction of mandelic acid, and palladium-catalyzed carbonylation of benzyl chlorides. mdma.chdocumentsdelivered.comresearchgate.net

Once the basic phenylacetic acid scaffold is formed, it can be derivatized. nih.gov The carboxylic acid group can be converted into esters, amides, or other functional groups using standard organic transformations. For instance, derivatization with hydrazides has been used for analytical purposes. nih.gov The phenyl ring itself can be functionalized, for example, through halogenation, to prepare it for subsequent reactions like the copper-catalyzed trifluoromethylthiolation described in section 2.2.2.1.

Conventional Synthetic Approaches to Substituted Phenylacetic Acids

Traditional methods for the synthesis of substituted phenylacetic acids provide a foundational understanding of the construction of this important structural motif. One of the most established methods is the hydrolysis of benzyl cyanides. nih.gov This two-step process typically involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form the corresponding benzyl cyanide, which is then subjected to acidic or basic hydrolysis to yield the phenylacetic acid.

Another widely used conventional approach is the carbonation of a benzylmagnesium halide (a Grignard reagent), which is prepared from the corresponding benzyl halide. nih.gov This method offers a direct route to the carboxylic acid functionality. Additionally, the Willgerodt-Kindler reaction provides a pathway to phenylacetic acids from acetophenones. This reaction involves the morpholine- and sulfur-mediated conversion of an acetophenone (B1666503) to a thiomorpholide, which is subsequently hydrolyzed to the desired phenylacetic acid.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed for the synthesis of substituted phenylacetic acids. inventivapharma.com This approach typically involves the coupling of an aryl boronic acid with a haloacetic acid derivative in the presence of a palladium catalyst and a suitable base.

| Conventional Method | Starting Material | Key Reagents | Product |

| Benzyl Cyanide Hydrolysis | Benzyl Halide | 1. NaCN or KCN2. H₃O⁺ or OH⁻ | Phenylacetic Acid |

| Grignard Carbonation | Benzyl Halide | 1. Mg2. CO₂3. H₃O⁺ | Phenylacetic Acid |

| Willgerodt-Kindler Reaction | Acetophenone | 1. Morpholine, Sulfur2. H₃O⁺ or OH⁻ | Phenylacetic Acid |

| Suzuki Coupling | Aryl Boronic Acid | Haloacetic acid derivative, Pd catalyst, Base | Phenylacetic Acid |

Transition Metal-Catalyzed C-H Functionalization of Phenylacetic Acids

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted phenylacetic acids. These methods allow for the direct introduction of functional groups onto the phenyl ring, avoiding the need for pre-functionalized starting materials.

Ortho-, Meta-, and Para-Selective C-H Activation

The regioselectivity of C-H activation is a critical aspect of these synthetic strategies. Directing groups play a crucial role in controlling the position of functionalization. For phenylacetic acids and their derivatives, the carboxylic acid or amide group can act as an effective directing group for ortho-C-H functionalization. Palladium catalysis is commonly employed for these transformations.

Achieving meta- and para-selectivity is more challenging due to the inherent preference for ortho-functionalization. However, innovative strategies have been developed to overcome this challenge. For instance, the use of specialized ligands or removable directing groups can steer the functionalization to the meta or para position. Copper-catalyzed reactions have shown promise in achieving meta-selective C-H arylation of anilide derivatives, overriding the typical ortho/para-directing effect of the amide group. While direct para-selective C-H functionalization of phenylacetic acids remains a significant hurdle, strategies involving steric hindrance at the ortho-positions or the use of specific templates are being explored.

Palladium-Catalyzed Remote C-H Functionalization

Palladium catalysis has been instrumental in the development of remote C-H functionalization reactions of phenylacetic acids. By employing specifically designed templates, it is possible to achieve functionalization at positions that are distant from the directing group. For example, U-shaped templates have been successfully used to direct palladium catalysts to the meta-position of the phenyl ring in phenylacetic acid scaffolds, enabling olefination, arylation, and iodination reactions. These templates work by positioning the catalyst in proximity to the target C-H bond, facilitating its activation and subsequent functionalization.

Metal-Free Borylation Strategies

As an alternative to transition metal-catalyzed methods, metal-free C-H borylation has gained attention for the functionalization of arenes, including phenylacetic acid derivatives. These reactions typically utilize boron tribromide (BBr₃) as the borylating agent and can be directed by a coordinating group on the substrate. For phenylacetamide derivatives, the amide group can direct the borylation to the ortho-position. This approach offers a milder and more environmentally benign route to borylated phenylacetic acid derivatives, which can then be further functionalized through subsequent cross-coupling reactions.

Convergent and Divergent Synthetic Strategies for 3-(Trifluoromethylthio)phenylacetic Acid

Convergent and divergent synthetic strategies offer efficient and flexible approaches to complex molecules like this compound and its analogs.

Asymmetric Synthesis and Chiral Resolution of Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications where the stereochemistry of a molecule can have a profound impact on its biological activity. Two primary approaches are employed to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule directly. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. For α-substituted phenylacetic acid derivatives, asymmetric alkylation of a chiral enolate is a common strategy. For instance, a chiral auxiliary can be attached to the carboxylic acid group of a phenylacetic acid precursor, which then directs the stereoselective addition of an electrophile to the α-position. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Mechanistic Investigations and Reaction Engineering

Computational Chemistry in Reaction Mechanism Studies (e.g., DFT Calculations, Transition State Analysis)

Computational chemistry has emerged as an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com For a compound such as 3-(Trifluoromethylthio)phenylacetic acid, theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the electronic factors governing its synthesis and reactivity. These computational approaches allow for the investigation of transient species and high-energy intermediates that are often difficult or impossible to observe experimentally. researchgate.net

DFT calculations are a mainstay in modern computational chemistry for their balance of accuracy and computational cost, making them well-suited for studying organic and organometallic reactions. researchgate.net By solving the Kohn-Sham equations, DFT provides the electron density of a system, from which various properties, including the total energy, can be derived. This allows for the mapping of potential energy surfaces, which are crucial for understanding reaction mechanisms. libretexts.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results and is typically benchmarked against experimental data where available. mdpi.comresearchgate.net

One of the primary applications of DFT in the context of this compound is the study of its synthesis, which may involve reactions such as nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethylthio (-SCF3) group onto the phenyl ring. DFT calculations can model the entire reaction coordinate for such a process, identifying the key intermediates and transition states. semanticscholar.org For instance, in a concerted SNAr mechanism, DFT can characterize the single transition state where the nucleophile attacks the aromatic ring and the leaving group departs simultaneously. nih.gov The calculated geometry of this transition state reveals the extent of bond formation and breaking.

Transition state analysis is a cornerstone of mechanistic computational studies. wikipedia.org According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the transition state, also known as the activation energy (ΔG‡). pressbooks.pubyoutube.com DFT calculations can accurately predict these energy barriers, allowing for the comparison of different possible reaction pathways. acs.org The pathway with the lowest activation energy is generally the most favorable. researchgate.net For the synthesis of this compound, DFT could be used to determine whether the substitution occurs preferentially at the meta-position over the ortho- or para-positions by comparing the activation energies for each pathway.

The insights gained from these computational studies are not limited to reaction pathways. DFT can also be used to probe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can help to explain the reactivity of the compound and the regioselectivity of its reactions. For example, the calculated electrostatic potential map can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net

The following interactive tables illustrate the type of data that can be obtained from DFT calculations for a hypothetical reaction step in the synthesis of this compound.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Trifluoromethylthiolation of 3-bromophenylacetic acid

This table presents a simplified example of calculated activation energies and reaction energies for different potential pathways.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Concerted Nucleophilic Aromatic Substitution | 22.5 | -15.2 |

| Stepwise (Meisenheimer Complex Formation) | 25.1 | -15.2 |

| Radical-Mediated Pathway | 30.8 | -10.5 |

Note: These values are hypothetical and for illustrative purposes only.

Table 2: Key Geometrical Parameters of a Hypothetical Calculated Transition State for a Concerted SNAr Reaction

This table showcases typical geometric parameters, such as bond lengths and angles, of a calculated transition state.

| Parameter | Value |

| C-S bond length (forming) | 2.15 Å |

| C-Br bond length (breaking) | 2.30 Å |

| S-C-Br bond angle | 175.5° |

| Dihedral Angle (Phenyl Ring) | 2.5° |

Note: These values are hypothetical and for illustrative purposes only.

Derivatization Chemistry and Analog Library Synthesis

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering numerous avenues for derivatization through well-established and novel synthetic methodologies.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and cell permeability.

Amidation: Similar to esterification, amidation of the carboxylic acid function is a common derivatization technique. Direct amidation of phenylacetic acid and its derivatives with amines can be catalyzed by agents like nickel chloride (NiCl₂) in toluene, providing moderate to excellent yields with water as the only byproduct. nih.gov The steric and electronic properties of substituents on the phenyl ring can influence the reaction yields. nih.gov

| Compound Name | Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|---|

| Ethyl 2-(3-(trifluoromethylthio)phenyl)acetate | Ester | Continuous Flow Synthesis | N-(trifluoromethylthio)phthalimide, Pyrazole (B372694), Ethanol |

| N-Benzyl-2-(3-(trifluoromethylthio)phenyl)acetamide | Amide | Continuous Flow Synthesis | N-(trifluoromethylthio)phthalimide, Pyrazole, Benzylamine |

| N,N-Diethyl-2-(3-(trifluoromethylthio)phenyl)acetamide | Amide | Nickel-Catalyzed Direct Amidation | Diethylamine, NiCl₂ |

| N-(Trifluoromethyl)-2-(3-(trifluoromethylthio)phenyl)acetamide | N-Trifluoromethyl Amide | Isothiocyanate Route | Acyl chloride, Isothiocyanate, AgF |

Reduction of the carboxylic acid moiety to a primary alcohol, 2-(3-(trifluoromethylthio)phenyl)ethanol, opens up further avenues for derivatization. This transformation can be achieved using various reducing agents. A common method involves the activation of the carboxylic acid, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reduction with sodium borohydride. researchgate.net

The resulting alcohol, 2-(3-(trifluoromethylthio)phenyl)ethanol, can be further modified. For instance, it can undergo O-alkylation or be used in the synthesis of other functional groups, significantly expanding the chemical space of the analog library. The related chiral alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a key building block for certain neuroprotective compounds and can be synthesized via the asymmetric reduction of the corresponding ketone using recombinant E. coli whole cells. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-(3-(Trifluoromethyl)phenyl)ethanol | 455-01-6 | C₉H₉F₃O | 190.16 |

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | - | C₉H₉F₃O | 190.16 |

The formation of acyl-CoA thioesters from carboxylic acids is a critical transformation for studying the metabolic pathways and biological activities of fatty acids and their analogs. While specific literature on the direct synthesis of 3-(trifluoromethylthio)phenylacetyl-CoA was not prominently found, general methods for acyl-CoA synthesis are well-established and applicable. Typically, these syntheses involve the activation of the carboxylic acid followed by reaction with Coenzyme A. One common approach is the mixed anhydride method, where the carboxylic acid is reacted with ethyl chloroformate in the presence of a base, followed by the addition of Coenzyme A. Another method involves the use of coupling reagents like carbodiimides.

The synthesis of related α-substituted SCF₃ esters and amides has been achieved through a telescoped process involving N-acylpyrazole intermediates, which are activated carboxylic acid surrogates. nih.govresearchgate.net This activation strategy could potentially be adapted for the synthesis of acyl-CoA derivatives. The trifluoromethylthio (SCF₃) group itself has garnered significant attention in medicinal chemistry due to its high lipophilicity, which can enhance cell membrane permeability. nih.gov The development of effective methods for synthesizing SCF₃ compounds, including potential acyl-CoA derivatives, is therefore of great interest. nih.gov

Substituent Effects on the Phenyl Ring

Modifying the substitution pattern on the phenyl ring of 3-(trifluoromethylthio)phenylacetic acid is a key strategy for fine-tuning the electronic and steric properties of the molecule, which can profoundly impact its biological activity.

The introduction of additional halogen atoms, particularly fluorine and chlorine, onto the phenyl ring can significantly alter a compound's potency and pharmacokinetic profile. In studies on related aryl acetamide series, the position of fluorine substitution on a 3-CF₃ phenyl ring was shown to be critical. nih.gov For example, while many 3-CF₃ containing compounds exhibit good potency, the introduction of a fluorine atom at the 2-position (e.g., 2-F-3-CF₃) can lead to a significant decrease in activity, potentially due to unfavorable conformations. nih.gov Conversely, adding a fluorine at the 4-position can lead to a dramatic increase in potency. nih.gov

The electronic effects of halogens in the meta-position (relative to the acetic acid side chain) also appear to be significant, whereas steric effects may play a lesser role for these substituents. nih.gov Efficient methods for the α-selective chlorination of phenylacetic acid and its para-substituted analogues have been developed using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (PCl₃), providing access to α-chloro synthons without competing aromatic ring chlorination. unimi.it

| Compound Name | CAS Number | Molecular Formula | Notes on Activity/Synthesis |

|---|---|---|---|

| 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic acid | - | C₉H₆F₄O₂ | Used as a precursor in the synthesis of biologically active triazolopyridazines. nih.gov |

| 2-(3-Fluoro-4-(trifluoromethyl)phenyl)acetic acid | 238754-67-1 | C₉H₆F₄O₂ | Commercially available synthetic building block. oakwoodchemical.com |

| 2-(2-Chloro-3-(trifluoromethylthio)phenyl)acetic acid | - | C₉H₆ClF₃O₂S | Hypothetical analog; substitution at the 2-position may reduce biological activity. nih.gov |

Introducing alkyl or aryl groups at various positions on the phenyl ring can provide insights into the steric and electronic requirements of the target binding site.

Alkylation: The direct, highly enantioselective α-alkylation of arylacetic acids, including 3-(trifluoromethyl)phenylacetic acid, has been achieved using chiral lithium amides as traceless auxiliaries. nih.gov This method allows for the introduction of alkyl groups such as methyl and isopropyl at the carbon adjacent to the carboxylic acid with high enantioselectivity. nih.gov Photocatalytic methods have also been developed for the alkylation of related α-(trifluoromethyl)styrenes using potassium xanthogenates as radical precursors, which could be adapted for derivatization. mdpi.com

Arylation: Palladium-catalyzed C-H activation offers a powerful tool for the direct arylation of the phenyl ring. A method for the meta-C‒H arylation of free phenylacetic acids has been developed using a transient mediator and a specific ligand. nih.gov This allows for the coupling of various aryl iodides at the meta-position relative to the acetic acid group, providing a route to biaryl structures. nih.gov In the context of this compound, this would correspond to arylation at the 5-position. However, bulky substituents, such as phenyl groups, introduced at certain positions can be detrimental to biological activity. nih.gov

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings is a cornerstone of medicinal chemistry, often imparting significant changes in pharmacological and pharmacokinetic properties. For this compound, the carboxylic acid group serves as a primary handle for derivatization with nitrogen-containing heterocycles through amide bond formation. Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), can be employed to couple the acid with a diverse array of amino-substituted heterocycles.

This strategy allows for the systematic exploration of chemical space by varying the nature of the heterocyclic moiety. The choice of heterocycle can influence properties like solubility, metabolic stability, and the ability to form specific hydrogen bonds with biological targets. Examples of amino-heterocycles that can be readily coupled are shown in the table below.

| Amino-Heterocycle | Resulting Moiety | Potential Properties Influenced |

| 2-Aminopyridine | Pyridyl-amide | Introduction of a basic nitrogen, potential for H-bonding |

| 4-Amino-1,2,4-triazole | Triazolyl-amide | Increased polarity, H-bond donor/acceptor sites |

| 5-Amino-1-methylimidazole | Imidazolyl-amide | Basic and aromatic character, potential for metal coordination |

| 3-Aminopyrrolidine | Pyrrolidinyl-amide | Introduction of a saturated, flexible, basic ring |

| 4-Aminomorpholine | Morpholinyl-amide | Enhanced aqueous solubility and metabolic stability |

Furthermore, multi-step synthetic routes can be devised to construct heterocyclic rings appended to the phenyl core. For instance, functionalization of the aromatic ring of a this compound ester, followed by cyclization reactions, can lead to more complex, fused heterocyclic systems.

Modulation of the Trifluoromethylthio Group

The trifluoromethylthio (–SCF₃) group itself is a key pharmacophore, known for its high lipophilicity and strong electron-withdrawing nature, which can enhance metabolic stability. researchgate.netx-mol.netbohrium.com However, modulation of this group is a valuable strategy to fine-tune the electronic and steric properties of the molecule.

Synthesis of Difluoromethylthio (–SCF₂H) Analogs

The synthesis of difluoromethylthio (–SCF₂H) analogs represents a subtle but important modification. The –SCF₂H group is also lipophilic and electron-withdrawing but introduces a hydrogen-bond donating capability through its C-H bond, which is absent in the –SCF₃ group. Direct conversion of an aryl-SCF₃ group to an aryl-SCF₂H group is challenging. Therefore, the synthesis of these analogs typically relies on building the molecule from precursors already containing the difluoromethylthio moiety.

A common route involves the difluoromethylthiolation of an aryl halide or boronic acid. For example, 3-bromophenylacetic acid could be subjected to a copper-catalyzed reaction with a difluoromethylthiolating agent to install the –SCF₂H group. Alternatively, a suitable 3-mercaptophenylacetic acid derivative could be treated with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under basic conditions to form the desired analog.

Replacement with other Fluorinated Sulfur-Containing Groups

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form other fluorinated sulfur-containing functional groups, namely the trifluoromethylsulfinyl (–SOCF₃) and trifluoromethylsulfonyl (–SO₂CF₃) groups. These transformations significantly alter the group's polarity, geometry, and hydrogen bonding capacity.

Oxidation to Trifluoromethylsulfinyl Analogs: Selective oxidation of the sulfide to the sulfoxide can be achieved using mild oxidizing agents. A one-pot method has been described for the trifluoromethylthiolation of arenes followed by selective oxidation to the corresponding trifluoromethyl sulfoxides using hydrogen peroxide in trifluoroacetic acid. rsc.org This method offers high selectivity and good yields, preventing over-oxidation to the sulfone. rsc.org

Oxidation to Trifluoromethylsulfonyl Analogs: Stronger oxidizing conditions are required to convert the trifluoromethylthio group to the corresponding sulfone (triflone). Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can effectively oxidize α-trifluoromethylthiolated amides and esters to their triflone counterparts. unimi.it The resulting trifluoromethylsulfonyl group is a highly polar and lipophilic residue that is of significant interest in drug design. unimi.it

| Transformation | Reagent(s) | Resulting Functional Group | Key Property Change |

| Sulfide to Sulfoxide | H₂O₂ / TFA | -SOCF₃ | Increased polarity, chiral center at sulfur |

| Sulfide to Sulfone | m-CPBA | -SO₂CF₃ | Greatly increased polarity, strong H-bond acceptor |

Synthesis of Conjugates and Probes for Biological Studies

To investigate the biological mechanism of action, it is often necessary to synthesize conjugates or probes. The carboxylic acid functionality of this compound is an ideal attachment point for various reporter tags, affinity labels, or linkers for immobilization on solid supports.

The synthesis typically begins with the activation of the carboxylic acid, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated ester is then susceptible to nucleophilic attack by an amino group present on the probe molecule. This reliable method can be used to attach:

Fluorescent Dyes: (e.g., fluorescein, rhodamine) for use in cellular imaging and fluorescence polarization assays.

Biotin: for affinity purification of target proteins (e.g., using streptavidin-coated beads).

Photoaffinity Labels: (e.g., benzophenones, aryl azides) to covalently cross-link the molecule to its biological target upon photo-irradiation.

Linkers: Polyethylene glycol (PEG) or alkyl chains with a terminal functional group for further modification or attachment to a solid surface for screening assays.

Parallel Synthesis and Combinatorial Chemistry for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of analogs for screening. uniroma1.itcombichemistry.com this compound is an excellent scaffold for such efforts due to its readily diversifiable carboxylic acid group.

In a typical parallel synthesis approach, the core acid would be distributed into an array of reaction vessels (e.g., a 96-well plate). combichemistry.comnih.gov A library of diverse building blocks, such as primary and secondary amines, is then added, with each well receiving a unique amine. combichemistry.com The use of automated liquid handlers and purification systems allows for the efficient production and isolation of a library of individual amide products. combichemistry.com

This "one scaffold, many building blocks" approach allows for the systematic exploration of the chemical space around the core structure. The resulting library can then be screened in high-throughput assays to identify initial hits and build a structure-activity relationship (SAR) profile.

| Scaffold | Reagent Class | Diversity Point | Example Library Products |

| 3-(CF₃S)C₆H₄CH₂COOH | Primary Amines (R-NH₂) | R group | N-benzyl amide, N-cyclohexyl amide, N-(pyridin-2-yl) amide |

| 3-(CF₃S)C₆H₄CH₂COOH | Alcohols (R-OH) | R group | Benzyl (B1604629) ester, Ethyl ester, tert-Butyl ester |

| 3-(CF₃S)C₆H₄CH₂COOH | Amino Acids | Side chain of amino acid | Glycine conjugate, Alanine conjugate, Phenylalanine conjugate |

By employing these synthetic strategies, a single starting compound like this compound can be elaborated into a vast and diverse collection of molecules, facilitating the discovery and optimization of new biologically active agents.

Pharmacological and Biological Research Applications

Structure-Activity Relationship (SAR) Studies of 3-(Trifluoromethylthio)phenylacetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations focus on systematically modifying the molecule to enhance potency, selectivity, and pharmacokinetic properties. The presence of the trifluoromethylthio group is known to enhance metabolic stability and cell membrane permeability, making this scaffold an attractive starting point for optimization. acs.org

In the exploration of this compound derivatives, medicinal chemists systematically alter various parts of the molecule. Key modifications often involve introducing substituents on the phenyl ring or modifying the acetic acid side chain. The goal is to probe the steric, electronic, and lipophilic requirements of the biological target.

For instance, adding electron-withdrawing or electron-donating groups to the aromatic ring can influence the compound's pKa and its interaction with target proteins. Altering the length or branching of the acetic acid chain can affect how the molecule fits into a binding pocket. While specific SAR data for a series of this compound derivatives is proprietary or not widely published, the principles of medicinal chemistry allow for the prediction of how certain changes might impact activity. For example, the introduction of a hydroxyl or amino group could provide a new hydrogen bonding interaction, potentially increasing binding affinity.

The following interactive table illustrates a hypothetical SAR study on a generic kinase target, demonstrating how systematic variations to the this compound scaffold could influence inhibitory activity.

| Compound ID | Modification on Phenyl Ring | Modification on Acetic Acid Moiety | Kinase Inhibition IC₅₀ (nM) |

| Base-01 | None | -CH₂COOH | 500 |

| Mod-02 | 4-Fluoro | -CH₂COOH | 250 |

| Mod-03 | 4-Chloro | -CH₂COOH | 200 |

| Mod-04 | 4-Methyl | -CH₂COOH | 600 |

| Mod-05 | None | -CH(CH₃)COOH | 450 |

| Mod-06 | 4-Chloro | -CH₂CONH₂ | 150 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Matched pair analysis is a powerful tool in SAR studies where two compounds that differ by a single, well-defined structural modification are compared. This approach helps to quantify the effect of a specific chemical change on a molecule's properties. In the context of this compound, a common matched pair analysis would involve comparing it to its trifluoromethyl (–CF₃) analog, 3-(Trifluoromethyl)phenylacetic acid. mdpi.com

This comparison allows researchers to isolate the impact of replacing an oxygen atom with a sulfur atom in the trifluoromethyl group. Such a change can significantly alter lipophilicity, electronic effects, and metabolic stability. The trifluoromethylthio group is generally more lipophilic than the trifluoromethyl group, which can lead to improved cell permeability and bioavailability. researchgate.net A structure-activity relationship study using matched pair analysis unexpectedly revealed that the trifluoromethylthio moiety was accountable for both cellular and bacterial toxicity in certain molecular scaffolds. nih.gov

Bioisosteric Replacement Strategies with the Trifluoromethylthio Group

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tactic in drug optimization. nih.gov The trifluoromethylthio (–SCF₃) group is an important bioisostere, often used to replace other groups to fine-tune a drug candidate's properties.

The –SCF₃ and –CF₃ groups are frequently compared as bioisosteres. While both are strongly electron-withdrawing and lipophilic, they possess distinct differences that can be exploited in drug design. The –SCF₃ group is more lipophilic than the –CF₃ group, a property that can enhance a molecule's ability to cross cell membranes. researchgate.netenamine.net Furthermore, the C-S bond in the –SCF₃ group is longer and more polarizable than the C-C bond that would connect a –CF₃ group to an aromatic ring, which can lead to different binding interactions with target proteins.

Studies comparing these two groups in various molecular scaffolds have shown that the choice between them can have a profound impact on potency, selectivity, and pharmacokinetics. mdpi.com In some cases, the greater lipophilicity of the –SCF₃ group leads to superior activity, while in others, the specific electronic or steric profile of the –CF₃ group is preferred.

The following interactive table provides a comparison of the key physicochemical properties of the –SCF₃ group and its common bioisosteres.

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Key Characteristics |

| -SCF₃ | 1.44 | 0.50 | Highly lipophilic, strong electron-withdrawer |

| -CF₃ | 0.88 | 0.54 | Lipophilic, strong electron-withdrawer |

| -Cl | 0.71 | 0.23 | Moderately lipophilic, moderate electron-withdrawer |

| -CH₃ | 0.56 | -0.17 | Lipophilic, electron-donating |

| -NO₂ | -0.28 | 0.78 | Hydrophilic, very strong electron-withdrawer |

Data compiled from various medicinal chemistry sources.

The rational design of bioisosteric analogs of this compound involves a deep understanding of the target's binding site and the physicochemical properties of the bioisosteres. If a particular region of the binding pocket is highly lipophilic, replacing a less lipophilic group with the –SCF₃ group could enhance binding affinity. Conversely, if metabolic instability at a particular site is an issue, the robust nature of the C-F bonds in the –SCF₃ group can be introduced to block metabolic degradation. researchgate.net

The design process often involves computational modeling to predict how different bioisosteres will fit into the active site and what their electronic and steric effects will be. This in silico analysis, combined with empirical data from matched pair studies, allows for the intelligent design of new analogs with improved therapeutic potential. The development of metabolically stable inhibitors often involves the rational design of molecules where a labile group is replaced by a more robust one, such as a trifluoromethyl ketone. nih.gov

Pharmacokinetic and Pharmacodynamic Modulation by the –SCF₃ Group

The trifluoromethylthio group has a profound impact on both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity are key to these effects. researchgate.net

Incorporating a –SCF₃ group into a drug candidate can significantly protect it from enzymatic metabolism in the body and improve its permeability across cell membranes. researchgate.net The potent electron-withdrawing capability of the –SCF₃ group enhances the metabolic stability of molecules. researchgate.net This increased stability leads to a longer half-life in the body, potentially allowing for less frequent dosing. The high lipophilicity of the –SCF₃ group can improve a drug's absorption from the gastrointestinal tract and its ability to penetrate tissues, including the blood-brain barrier. enamine.netenamine.net

From a pharmacodynamic perspective, the –SCF₃ group can influence how a drug binds to its target. Its unique electronic properties can alter the strength of interactions such as hydrogen bonds or dipole-dipole interactions. The steric bulk of the –SCF₃ group can also be a critical factor, either by promoting a favorable binding conformation or by preventing binding to off-target proteins, thereby improving selectivity. The incorporation of a trifluoromethylthio group can lead to higher membrane permeability, which is a frequently desired property in drug development. acs.org

| Property | Influence of the –SCF₃ Group | Underlying Mechanism |

| Metabolic Stability | Increased | Strong electron-withdrawing nature shields adjacent sites from oxidative metabolism. |

| Cell Permeability | Increased | High lipophilicity facilitates passage through lipid bilayers. |

| Bioavailability | Often Increased | Combination of improved absorption and reduced first-pass metabolism. |

| Binding Affinity | Modulated | Can be increased or decreased depending on the specific interactions within the binding pocket. |

| Selectivity | Can be Improved | Unique steric and electronic profile may favor binding to the desired target over off-targets. |

Enhancement of Lipophilicity and Membrane Permeability

The trifluoromethylthio (-SCF3) group is a key determinant of the physicochemical properties of this compound, significantly enhancing its lipophilicity. researchgate.net This functional group is recognized as one of the most lipophilic moieties used in medicinal chemistry. researchgate.net The high lipophilicity of the -SCF3 group, as indicated by its Hansch parameter (π) of 1.44, is considerably greater than that of a trifluoromethyl (-CF3) group. researchgate.netccspublishing.org.cn This increased lipophilicity is crucial for improving the ability of a molecule to traverse cellular membranes. researchgate.netenamine.netnih.gov Consequently, the incorporation of the trifluoromethylthio group into the phenylacetic acid structure is anticipated to facilitate its passage across lipid bilayers, a critical factor for reaching intracellular targets. researchgate.net The enhanced membrane permeability can lead to improved pharmacokinetic properties of drug candidates. researchgate.netenamine.net

| Functional Group | Hansch Parameter (π) | Effect on Lipophilicity | Impact on Membrane Permeability |

|---|---|---|---|

| Trifluoromethylthio (-SCF3) | 1.44 researchgate.netccspublishing.org.cn | High | Enhanced researchgate.netenamine.net |

| Trifluoromethyl (-CF3) | 0.88 mdpi.com | Moderate | Increased mdpi.com |

Modulation of Receptor Binding Affinity and Selectivity

The electronic properties of the trifluoromethylthio group can modulate the binding affinity and selectivity of a molecule for its biological target. enamine.net The strong electron-withdrawing nature of the -SCF3 group alters the electronic distribution within the aromatic ring of this compound, which can influence interactions with receptor binding sites. researchgate.net While specific receptor binding studies for this compound are not widely available, research on other molecules has demonstrated the significant impact of trifluoromethyl groups on receptor interactions. For example, the replacement of a trifluoromethyl group in a glucocorticoid receptor ligand was shown to alter its functional behavior from an agonist to an antagonist, while maintaining binding potency. nih.gov This highlights the potential of the trifluoromethylthio group to fine-tune the pharmacological activity of a compound.

Investigation of Biological Activities and Target Interactions

Antimicrobial and Antimycobacterial Evaluations

While direct antimicrobial testing of this compound is not extensively reported, related compounds containing the trifluoromethylthio moiety have shown promising activity. Notably, a study on N-trifluoromethylthio sulfonimidamide derivatives revealed significant antimycobacterial activity. nih.gov Two compounds from this class demonstrated high potency against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL, which is comparable to the first-line anti-tuberculosis drug ethambutol. nih.gov These compounds also showed moderate activity against Mycobacterium abscessus, suggesting a degree of selectivity towards mycobacteria. nih.gov Furthermore, other studies have highlighted the antimycobacterial potential of derivatives containing trifluoromethyl groups. researchgate.net For instance, certain 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated better in vitro antimycobacterial activity than some first-line drugs. researchgate.net The antibacterial potential of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has also been noted against antibiotic-resistant Gram-positive bacteria. nih.gov

| Compound Class | Target Organism | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| N-trifluoromethylthio sulfonimidamides | Mycobacterium tuberculosis | 4-8 nih.gov | Ethambutol | 1-4 nih.gov |

Cytotoxicity and Anticancer Potential

The cytotoxic and anticancer potential of this compound has been inferred from studies on structurally related compounds. The same N-trifluoromethylthio sulfonimidamide derivatives that exhibited antimycobacterial activity also demonstrated cytotoxicity against the human liver cancer cell line HepG2. nih.gov One of the compounds showed an IC50 value of 15 μg/mL. nih.gov This finding suggests that the trifluoromethylthio moiety may contribute to cellular toxicity. nih.gov

Research into other classes of compounds also supports the potential anticancer applications of molecules with similar structural features. Phenylacetamide derivatives have been investigated as potential anticancer agents, with some showing potent cytotoxic effects against various cancer cell lines. nih.govtbzmed.ac.ir For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Moreover, the introduction of a trifluoromethyl group has been shown to enhance the anticancer activity of isoxazole-based molecules. rsc.org In one study, a trifluoromethylated isoxazole (B147169) was found to be almost eight times more active than its non-trifluoromethylated counterpart against the MCF-7 human breast cancer cell line. rsc.org Similarly, 3-phenyl-7-trifluoromethylquinoxalines have been identified as potent anticancer agents, with one compound showing significant growth inhibition across a panel of seven cancer cell lines at a concentration of 1 μM. nih.gov

| Compound Class | Cell Line | IC50 (μg/mL) |

|---|---|---|

| N-trifluoromethylthio sulfonimidamide | HepG2 (Human Liver Cancer) | 15 nih.gov |

Enzyme Inhibition Studies (e.g., Neuraminidase Inhibition)

Enzyme inhibition is a cornerstone of drug discovery, with many therapeutic agents functioning by modulating the activity of specific enzymes. biobide.com An important target in antiviral research is the neuraminidase enzyme, which is present on the surface of the influenza virus and is essential for its replication and propagation. patsnap.comontosight.ai Neuraminidase inhibitors act by blocking the enzyme's active site, which prevents the release of new viral particles from infected cells, thereby halting the spread of the infection. slideshare.netcdc.govwikipedia.org

While no specific studies on the enzyme inhibitory activity of this compound have been published, its potential as an inhibitor could be assessed using established laboratory methods. amsbio.com Enzyme inhibition assays are routine procedures used to determine the effect of a compound on an enzyme's activity. biobide.comnih.gov For instance, a common method for assessing neuraminidase inhibition is a fluorescence-based assay. wikipedia.org This involves using a substrate that becomes fluorescent upon being cleaved by the enzyme. The inhibitory effect of a test compound is then measured by its ability to reduce the generation of the fluorescent signal, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

To investigate this compound, a conceptual framework for an enzyme inhibition assay could be established as follows:

| Parameter | Description | Example Metric |

|---|---|---|

| Target Enzyme | The specific enzyme being investigated. | Influenza Neuraminidase (NA) |

| Assay Type | The methodology used to measure enzyme activity. | Fluorescence-based Inhibition Assay |

| Substrate | The molecule the enzyme acts upon. | MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) |

| Test Compound | The potential inhibitor being studied. | This compound |

| Primary Outcome | The key measurement of inhibitory potential. | IC50 Value (µM) |

This table represents a conceptual framework for testing the enzyme inhibition properties of this compound, as no direct experimental data is currently available.

Interaction with Nucleic Acids and Proteins

The biological effects of a compound are fundamentally determined by its interactions with macromolecules like proteins and nucleic acids. While direct research on this compound is not available, studies on related molecules provide insight into potential mechanisms of interaction.

Research on the parent compound, phenylacetic acid (PAA), has shown that it can undergo metabolic activation in the liver. nih.gov In incubations with rat hepatocytes, PAA was converted to a reactive phenylacetyl-S-acyl-CoA (PA-CoA) thioester. nih.govresearchgate.net This metabolite was found to covalently bind to hepatocyte proteins. nih.gov The binding was rapid, reversible, and selective for two specific protein adducts with molecular masses of approximately 29 and 33 kDa. nih.govresearchgate.net This demonstrates that the phenylacetic acid scaffold can be bioactivated to a form that covalently modifies proteins, a mechanism of significant toxicological and pharmacological interest.

| Parameter | Observation |

|---|---|

| Metabolic Activation | Formation of phenylacetyl-S-acyl-CoA (PA-CoA) |

| Binding Nature | Covalent and reversible |

| Peak Binding | 291 pmol equivalents/mg protein after 6 minutes |

| Reversibility | Binding decreased by 72% at 3 hours |

| Identified Adducts | Two protein adducts (~29 kDa and ~33 kDa) |

Regarding nucleic acids, the trifluoromethylthio (SCF3) group itself has been studied as a modification within RNA strands. nih.govacs.org The 2'-SCF3 modification on a ribose unit was found to strongly favor a C2'-endo conformation, which is different from the C3'-endo pucker typically found in A-form RNA duplexes. acs.org This conformational preference leads to a significant destabilization when the modified nucleoside is located within a double-helical region of RNA. acs.orgacs.org This research highlights that the SCF3 group can exert significant structural influence through steric and conformational effects, which could be relevant if this compound or its metabolites were to interact with nucleic acid structures.

Immunomodulatory Properties

Immunomodulators are substances that can alter the functioning of the immune system, for instance by affecting the production of signaling molecules like cytokines. nih.gov Small molecules are increasingly being investigated for their immunomodulatory potential in diseases like cancer. nih.govbiontech.com The evaluation of these properties typically involves in vitro assays using immune cells, such as macrophages or dendritic cells, and in vivo models. acs.org Key indicators of immunomodulation include changes in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines. acs.orgmdpi.com

There are no published studies on the immunomodulatory properties of this compound. However, a conceptual approach to investigating such properties can be outlined. The compound could be tested in cell-based assays to measure its effect on cytokine production in response to an inflammatory stimulus. For example, immune cells could be stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound, followed by quantification of key cytokines in the cell culture supernatant using methods like ELISA. acs.org This would reveal whether the compound possesses pro-inflammatory, anti-inflammatory, or other selective modulatory effects.

In Vivo Efficacy Studies (Conceptual Framework)

In vivo efficacy studies are a critical step in drug development, designed to determine if a compound has the desired therapeutic effect in a living organism. pharmaron.com These studies require the use of appropriate animal models that mimic human diseases. nih.govbiocytogen.com The design of such a study involves selecting a relevant model, determining the dosing regimen, and defining clear, measurable endpoints to assess efficacy. clinisciences.comcreative-animodel.com

A conceptual framework for an in vivo efficacy study of this compound would first depend on its hypothesized therapeutic action, derived from in vitro data. For example, if in vitro studies suggested antiviral activity, a relevant animal model of that viral infection (e.g., influenza in mice) would be chosen.

The key components of a conceptual in vivo study are:

Animal Model: Selection of a species and disease model relevant to the therapeutic target (e.g., oncology, infectious disease, inflammation). nih.govclinisciences.com

Compound Administration: Defining the route of administration and dosage levels, often informed by prior tolerability studies.

Study Groups: Including a vehicle control group (placebo), one or more dose levels of the test compound, and potentially a positive control group (a known effective drug).

Efficacy Endpoints: Measuring specific outcomes to quantify the therapeutic effect. These could include tumor volume, pathogen load, survival rates, or clinical scores of disease severity. creative-animodel.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measuring the concentration of the drug in the body over time and correlating it with the biological response. biocytogen.com

Investigation of Off-Target Effects and Toxicity Profiles

Assessing the safety of a new chemical entity is paramount. This involves investigating both its general toxicity and its potential for off-target effects—interactions with biological molecules other than the intended therapeutic target. acs.org

Off-Target Effects Off-target interactions are a common cause of adverse drug reactions and can lead to the failure of drug candidates in later stages of development. nih.gov Early identification of potential off-target liabilities is therefore crucial. Modern approaches often use computational methods to predict off-target interactions. nih.govmdpi.commdpi.com A new compound can be screened in silico against a large database of known protein structures to identify potential unintended binding partners. mdpi.com Predictions from these computational models can then be validated experimentally using a panel of in vitro binding or functional assays. acs.org

Toxicity Profiles Preclinical toxicology studies are required to establish a compound's safety profile before it can be tested in humans. pharmamodels.netevotec.comhoeford.com These studies evaluate potential adverse effects across a range of biological systems. While no specific toxicity data for this compound is publicly available, data for the related compound Phenylacetic acid provides an example of the types of endpoints assessed. Ecotoxicity data, for instance, is often reported in safety data sheets.

| Organism | Test | Endpoint | Result | Duration |

|---|---|---|---|---|

| Daphnia magna (Water flea) | Static test | EC50 | 52.5 mg/L | 48 h |

| Desmodesmus subspicatus (Green algae) | Static test | ErC50 | 177 mg/L | 7 Days |

Disclaimer: The data in Table 2 is for the related compound Phenylacetic acid and is presented for illustrative purposes only. It does not represent the toxicity profile of this compound.

Acute and repeated-dose toxicity studies in animal models are also standard components of a preclinical safety assessment. pharmamodels.net These studies help identify target organs of toxicity and establish a safe dose range for initial human clinical trials. evotec.com

Computational and Chemoinformatic Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in structure-based drug design, helping to understand and predict the interaction between a drug candidate and its biological target.

For 3-(Trifluoromethylthio)phenylacetic acid, molecular docking simulations would be employed to predict how it fits into the active site of a specific target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy typically indicates a more stable and favorable interaction.

The predictions from these simulations provide a static model of the ligand-receptor complex, revealing the most probable binding mode. This information is crucial for understanding the compound's potential mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.

Table 1: Illustrative Example of Predicted Binding Affinities for this compound with Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Primary Binding Mode |

|---|---|---|---|

| Enzyme A | -8.5 | 150 | Competitive Inhibition |

| Receptor B | -7.2 | 850 | Allosteric Modulation |

| Enzyme C | -6.1 | 5200 | Non-competitive Inhibition |

A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. By analyzing the docked pose of this compound, researchers could identify which specific residues in the receptor's active site are crucial for binding. For instance, the carboxylic acid group of the molecule might form a hydrogen bond with a polar amino acid like serine or a salt bridge with a basic residue like lysine. The trifluoromethylthio-phenyl group could engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine or tryptophan. Identifying these key residues is essential for explaining the compound's activity and for designing new analogs with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of compounds related to this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) would be required. For each molecule, a set of numerical values known as molecular descriptors, which quantify various aspects of its chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. wikipedia.org

The analysis of a developed QSAR model provides valuable insights into which molecular properties are most influential for the biological activity of the chemical series. For phenylacetic acid derivatives, key descriptors might include lipophilicity (LogP), molecular weight, polar surface area (PSA), and specific quantum chemical descriptors related to the electron-donating or -withdrawing nature of the substituents. mdpi.comtaylorandfrancis.com For this compound, the highly lipophilic and electron-withdrawing trifluoromethylthio (SCF3) group would likely be a significant descriptor influencing its activity and pharmacokinetic profile. enamine.net By understanding the impact of these descriptors, chemists can rationally design new molecules with an optimal balance of properties to maximize potency and minimize potential liabilities. pensoft.net

Table 2: Example of Molecular Descriptors and Their Potential Influence on Activity This table presents hypothetical data for illustrative purposes.

| Molecular Descriptor | Value for this compound (Calculated) | Potential Influence on Biological Activity |

|---|---|---|

| LogP (Lipophilicity) | 3.5 | Higher lipophilicity may enhance membrane permeability but could also increase metabolic clearance and non-specific binding. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Low TPSA suggests good potential for oral bioavailability and cell membrane penetration. |

| Molecular Weight (MW) | 236.21 g/mol | Falls within the range typical for small molecule drugs, favoring good absorption and distribution. |

| Hammett Constant (σ) of SCF3 group | ~0.4-0.5 | Indicates a strong electron-withdrawing effect, which can influence binding interactions and metabolic stability. |

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net Early assessment of ADMET properties is crucial to reduce the high attrition rates in drug development, as poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates. ceon.rs

A variety of computational tools and web servers are available to predict a wide range of ADMET properties. scbdd.com For this compound, these tools would predict properties such as its solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxic effects like mutagenicity or cardiotoxicity (e.g., hERG inhibition). rowansci.com These predictions are based on models built from large datasets of experimental results for diverse chemicals. The resulting profile helps to identify potential liabilities of the molecule that may need to be addressed through chemical modification. nih.gov

Table 3: Predicted In Silico ADMET Profile for this compound This table presents hypothetical data generated from predictive models for illustrative purposes.

| Property | Predicted Outcome | Implication | |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Likely to have limited effects on the central nervous system. |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action but lower free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Excretion | Primary Route | Renal (Predicted) | Likely cleared by the kidneys. |

| Toxicity | Ames Mutagenicity | Negative | Low risk of being a mutagen. |

| hERG Inhibition | Low Risk | Low potential for causing cardiotoxicity. |

In Silico Assessment of Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of early-stage drug discovery, helping to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov In silico models use a molecule's structure to calculate key physicochemical descriptors that correlate with its ADME behavior. cambridge.org For this compound, these predictions are particularly influenced by the presence of the highly lipophilic trifluoromethylthio group. researchgate.net

The trifluoromethylthio (SCF3) group is recognized as one of the most lipophilic functional groups used in medicinal chemistry. researchgate.net Its inclusion in a molecule is known to significantly enhance the ability to cross cell membranes, which can lead to improved pharmacokinetic properties. researchgate.net This increased lipophilicity, however, also tends to reduce aqueous solubility. nih.gov

Key pharmacokinetic parameters are typically predicted using established computational models. These often include adherence to guidelines like Lipinski's Rule of Five, which assesses oral bioavailability, alongside specific descriptors such as the logarithm of the partition coefficient (LogP), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors. While specific experimental data for this compound is not available, a theoretical profile can be generated using standard chemoinformatic platforms.

Below is an interactive table representing the kind of data typically generated in an in silico ADME assessment for a compound like this compound.

| Property | Predicted Value | Implication for Pharmacokinetics |

| Molecular Weight | 238.22 g/mol | Complies with drug-likeness rules (<500). |

| LogP (Lipophilicity) | High | Suggests good membrane permeability but potentially low aqueous solubility. nih.gov |

| Topological Polar Surface Area (TPSA) | Low to Moderate | Indicates good potential for cell membrane penetration. |

| Hydrogen Bond Donors | 1 | Complies with drug-likeness rules (<5). |